Bromisoval
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromisoval can be synthesized through the bromination of isovaleric acid using the Hell-Volhard-Zelinsky reaction, followed by a reaction with urea . Another method involves reacting isovaleric acid and bromine to generate alpha-bromo isovaleric acid under the catalysis of phosphorus tribromide. This product is then condensed with urea to obtain this compound .
Industrial Production Methods: The industrial production of this compound involves a multi-step process starting from isoamyl alcohol. This method improves the overall purity of the product and reduces impurity content . The process includes strict quality control measures at each step to ensure high product quality .
Chemical Reactions Analysis
Types of Reactions: Bromisoval undergoes various chemical reactions, including substitution reactions. For instance, it can be brominated to form alpha-bromo isovaleric acid.
Common Reagents and Conditions:
Bromination: Bromine and phosphorus tribromide are commonly used reagents.
Condensation: Urea is used in the condensation step to form this compound.
Major Products: The major product formed from these reactions is this compound itself, with high purity and fewer impurities when produced industrially .
Scientific Research Applications
Bromisoval has several scientific research applications:
Neurological Research: It has been used in the study of bromism, a type of intoxication caused by bromine compounds.
Encephalopathy Studies: this compound has been implicated in studies of acute encephalopathy, showing similar symptoms to Wernicke’s encephalopathy and Korsakoff’s syndrome.
Drug Intoxication Research: It is used in the study of drug intoxication, particularly in cases of chronic bromide intoxication.
Inflammatory Research: this compound can suppress the expression of various pro- and anti-inflammatory mediators in activated macrophages and has been found to ameliorate sepsis in rats.
Mechanism of Action
Bromisoval is compared with other bromoureide sedative-hypnotic drugs such as carbromal and their chloro analogues . The chloro analogues of this compound and carbromal are slightly less potent as central depressant agents than the bromo compounds . the chloro analogue of this compound has a greater margin between central depressant and lethal doses .
Comparison with Similar Compounds
- Carbromal
- Acecarbromal
- Apronal
Bromisoval stands out due to its specific combination of sedative and hypnotic properties, making it unique among its peers.
Properties
IUPAC Name |
2-bromo-N-carbamoyl-3-methylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrN2O2/c1-3(2)4(7)5(10)9-6(8)11/h3-4H,1-2H3,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCCHHWTTBEZNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040656 | |
Record name | Bromisovalum | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496-67-3 | |
Record name | Bromovalerylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromisoval [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromisoval | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13370 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Butanamide, N-(aminocarbonyl)-2-bromo-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bromisovalum | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromisoval | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.115 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMISOVAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/469GW8R486 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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